N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, an indoline sulfonyl group, and a benzamide structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
One study has shown that some benzothiazole derivatives exhibit favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The benzothiazole derivative is then coupled with a halogenated benzene derivative through a palladium-catalyzed cross-coupling reaction.
Introduction of the Indoline Sulfonyl Group: The phenyl-benzothiazole intermediate is reacted with indoline-1-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide: Finally, the sulfonylated intermediate is converted to the benzamide by reacting with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide and benzothiazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products
Oxidation: Indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamide and benzothiazole derivatives.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol
- 2-(benzo[d]thiazol-2-yl)naphthalene-1,3-diol
- 2-(benzothiazol-2-yl)pyren-1-ol
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the combination of its benzothiazole, indoline sulfonyl, and benzamide moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S2/c32-27(29-23-9-3-2-8-22(23)28-30-24-10-4-6-12-26(24)35-28)20-13-15-21(16-14-20)36(33,34)31-18-17-19-7-1-5-11-25(19)31/h1-16H,17-18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZJFMMGPLJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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